2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorobenzylation: The attachment of the 3-chlorobenzyl group can be accomplished via a nucleophilic substitution reaction, where the benzamide is reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Dioxidotetrahydrothiophenylation: The incorporation of the dioxidotetrahydrothiophenyl group involves the reaction of the intermediate product with a suitable thiophene derivative under oxidative conditions, often using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd-C) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3), thiourea, and alkoxide salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide
- 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butyramide
Uniqueness
Compared to similar compounds, 2-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-17-7-2-1-6-16(17)18(22)21(15-8-9-25(23,24)12-15)11-13-4-3-5-14(20)10-13/h1-7,10,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECUPNPBRBAMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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